molecular formula C7H4F4S B599376 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene CAS No. 1978-16-1

1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B599376
CAS No.: 1978-16-1
M. Wt: 196.163
InChI Key: TVPLRFBCAFOFTM-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene is an organic compound with the molecular formula C7H4F4S. . The compound is characterized by the presence of a fluorine atom and a trifluoromethylsulfanyl group attached to a benzene ring, which imparts distinct chemical and physical properties.

Scientific Research Applications

1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology and Medicine: The compound’s unique properties make it a candidate for drug discovery and development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: It is employed in the development of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.

Safety and Hazards

The safety information available indicates that 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene is dangerous . It has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause harm to the eyes or respiratory system .

Preparation Methods

The synthesis of 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene typically involves the use of 1-bromo-2-(trifluoromethyl)sulfanylbenzene as a starting material. The fluorination reaction is carried out under basic conditions or in the presence of alcohols . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to thiols or other sulfur-containing derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets through its fluorine and trifluoromethylsulfanyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, modulate its electronic properties, and influence its metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene can be compared with other fluorinated aromatic compounds, such as:

    1-Fluoro-2-(trifluoromethyl)benzene: Lacks the sulfanyl group, resulting in different reactivity and applications.

    2-Fluorophenyl trifluoromethyl sulfide: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its combination of fluorine and trifluoromethylsulfanyl groups, which confer distinct chemical properties and broaden its range of applications.

Properties

IUPAC Name

1-fluoro-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPLRFBCAFOFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677625
Record name 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-16-1
Record name 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-[(trifluoromethyl)sulfanyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl viologen hydrochloride (1.17 g) in N,N-dimethylformamide (80 mL) at 25° C. was saturated with trifluoromethyl iodide, treated with 2-fluorobenzenethiol (9.7 mL) and triethylamine (20 mL), stirred for 24 hours, diluted with water (240 mL) and extracted with diethyl ether. The extract was washed with 1M aqueous NaOH, saturated ammonium chloride and brine and concentrated.
[Compound]
Name
Methyl viologen hydrochloride
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Five

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